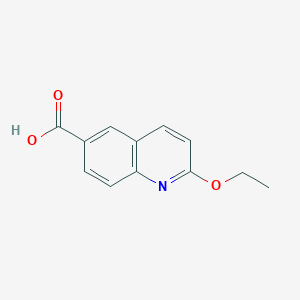

2-Ethoxyquinoline-6-carboxylic acid; 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethoxyquinoline-6-carboxylic acid (EQCA) is a heterocyclic organic compound derived from quinoline . It has a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol .

Synthesis Analysis

The synthesis of quinoline derivatives, such as EQCA, has seen significant advancements in recent years . Traditional and green synthetic approaches have been used, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .

Molecular Structure Analysis

Quinoline, the parent compound of EQCA, is a nitrogen-based heterocyclic aromatic compound. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .

Chemical Reactions Analysis

The reduction of carboxylic acid derivatives, such as EQCA, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .

Physical And Chemical Properties Analysis

Carboxylic acids, like EQCA, have specific physical and chemical properties. They can donate a hydrogen to produce a carboxylate ion . The factors that influence the relative boiling points and water solubilities of various types of compounds were discussed earlier .

Scientific Research Applications

Suzuki–Miyaura Coupling

2-Ethoxyquinoline-6-carboxylic acid could potentially be used in Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used widely in organic chemistry for the synthesis of various organic compounds. The reaction involves the coupling of a boronic acid with an organohalide in the presence of a palladium catalyst .

Organic Synthesis

Carboxylic acids, such as 2-Ethoxyquinoline-6-carboxylic acid, are versatile compounds used in organic synthesis . They can participate in a variety of reactions, including substitution, elimination, and oxidation . They can be used to obtain small molecules, macromolecules, and synthetic or natural polymers .

Nanotechnology

In the field of nanotechnology , carboxylic acids can be used for the modification of the surface of metallic nanoparticles and nanostructures . This includes structures like carbon nanotubes and graphene .

Polymers

Carboxylic acids are used in the area of polymers . They can be used as monomers, additives, catalysts, and more . They can also be used in the modification of natural and synthetic polymers .

Medical Field

Carboxylic acids have applications in the medical field . They can be used in the synthesis of various drugs and pharmaceuticals .

Pharmacy

In pharmacy , carboxylic acids can be used in the formulation of various pharmaceutical products .

Safety and Hazards

Future Directions

The field of quinoline derivatives, including EQCA, is ripe for future research. There is a growing interest in the development of greener and more sustainable chemical processes . Furthermore, the catalytic reduction of carboxylic acid derivatives is an area of active research, with potential applications in upgrading bio-based feedstocks .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-Ethoxyquinoline-6-carboxylic acid are currently unknown. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In a pathway, the initial chemical (metabolite) is modified by a sequence of chemical reactions. These reactions are catalyzed by enzymes, where metabolites are transformed and intermediates are generated .

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

properties

IUPAC Name |

2-ethoxyquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-11-6-4-8-7-9(12(14)15)3-5-10(8)13-11/h3-7H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISFJCMOIHCDEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=C1)C=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxyquinoline-6-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.